molecular formula C7H10N2O2 B1278577 tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 4705-52-6

tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B1278577
CAS No.: 4705-52-6
M. Wt: 154.17 g/mol
InChI Key: QBCSJOKGNDNJKE-UHFFFAOYSA-N
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Description

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves cyclocondensation reactions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach is the oxidative cyclization of appropriate precursors using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include functionalized imidazo[1,5-a]pyridine derivatives, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific ring fusion and the presence of both imidazole and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSJOKGNDNJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442981
Record name tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4705-52-6
Record name tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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